N-(Bromoacetyl)homoveratrylamine
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Overview
Description
N-(Bromoacetyl)homoveratrylamine: is a chemical compound that belongs to the class of bromoacetylated amines It is derived from homoveratrylamine, which is a derivative of 3,4-dimethoxyphenethylamine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Bromoacetyl)homoveratrylamine typically involves the reaction of homoveratrylamine with bromoacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve homoveratrylamine in an appropriate solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add bromoacetyl chloride to the reaction mixture while maintaining the temperature at around 0-5°C.
- Stir the reaction mixture for several hours at room temperature.
- After completion, the reaction mixture is washed with water and the organic layer is separated.
- The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to obtain the crude product.
- The crude product is purified by recrystallization or column chromatography to obtain pure this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial processes may involve continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: N-(Bromoacetyl)homoveratrylamine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromoacetyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Acylation: The compound can act as an acylating agent, transferring the bromoacetyl group to other nucleophiles.
Cyclization: It can undergo intramolecular cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base like triethylamine or sodium hydroxide.
Acylation: Reagents like amines or alcohols in the presence of a base.
Cyclization: Conditions may vary depending on the specific cyclization reaction but often involve heating and the use of catalysts.
Major Products Formed:
Nucleophilic Substitution: Products include substituted amides, thioethers, and esters.
Acylation: Products include acylated amines and esters.
Cyclization: Products include various heterocyclic compounds.
Scientific Research Applications
N-(Bromoacetyl)homoveratrylamine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of bioactive molecules.
Bioconjugation: It is used in the modification of peptides and proteins for bioconjugation studies.
Material Science: The compound is investigated for its potential use in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(Bromoacetyl)homoveratrylamine involves the reactivity of the bromoacetyl group. The bromine atom is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various chemical transformations, including nucleophilic substitution and acylation reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
N-(Chloroacetyl)homoveratrylamine: Similar structure but with a chlorine atom instead of bromine.
3,4-Dimethoxyphenethylamine: The parent compound from which homoveratrylamine is derived.
N-(Bromoacetyl)-β-alanine: Another bromoacetylated compound used in peptide synthesis
Uniqueness: N-(Bromoacetyl)homoveratrylamine is unique due to the presence of both the bromoacetyl group and the homoveratrylamine moiety. This combination imparts specific reactivity and properties that are valuable in organic synthesis and medicinal chemistry. The bromoacetyl group provides a site for nucleophilic attack, while the homoveratrylamine moiety offers additional functional groups for further chemical modifications.
Properties
IUPAC Name |
2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3/c1-16-10-4-3-9(7-11(10)17-2)5-6-14-12(15)8-13/h3-4,7H,5-6,8H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVSTHJMUUQULG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CBr)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70205601 |
Source
|
Record name | N-(Bromoacetyl)homoveratrylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70205601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56997-75-2 |
Source
|
Record name | N-(Bromoacetyl)homoveratrylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056997752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(Bromoacetyl)homoveratrylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70205601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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